molecular formula C11H13BrO B8347729 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether

Cat. No. B8347729
M. Wt: 241.12 g/mol
InChI Key: XNRACJRGQGFGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13BrO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7H,2-5H2,1H3

InChI Key

XNRACJRGQGFGBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 21 mL oven dried scintillation vial with a Teflon lined cap was charged with 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol (568 mg, 2.50 mmol), powdered K2CO3 (691 mg, 5.00 mmol), dry DMF (7 mL) and iodomethane (0.622 mL, 10.00 mmol). The flask was purged with N2 sealed and heated on the orbital shaker to 50° C. for 4 hours. After cooling the reaction to ambient temperature, it was concentrated under high vacuum to remove DMF, and then partitioned between brine:water (1:1) and ethyl acetate (2×). The organics were combined, dried with Na2SO4, filtered and concentrated to a crude paste. The crude was purified by Biotage MPLC (90 g column, 2.5% ethyl acetate in heptane) to give 571 mg (94%) of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-yl methyl ether as a white solid. Rf 0.57 (10% ethyl acetate in heptane) 1H NMR shows ˜6% contamination with the 1-bromo regio-iosmer. 1H NMR (400 MHz, CDCl3) δ 7.23 (s, 1 H), 6.59 (s, 1 H), 3.85 (s, 3 H), 2.69 (m, 4 H), 1.76 (m, 4 H); 13C NMR (100 MHz, CDCl3) δ 153.4, 137.4, 133.4, 130.8, 112.4, 108.3, 56.2, 29.5, 28.3, 23.1, 22.9.
Quantity
568 mg
Type
reactant
Reaction Step One
Name
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
0.622 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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